6-Chloro-2-phenyl-2H-1-benzopyran-3-carboxaldehyde
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Overview
Description
6-Chloro-2-phenyl-2H-1-benzopyran-3-carboxaldehyde is a chemical compound belonging to the class of benzopyran derivatives It features a chloro group at the 6th position, a phenyl group at the 2nd position, and a carboxaldehyde group at the 3rd position on the benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-phenyl-2H-1-benzopyran-3-carboxaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-phenyl-2H-1-benzopyran-3-carboxaldehyde and a chlorinating agent.
Chlorination Reaction: The chlorination reaction is carried out under controlled conditions, often using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group at the 6th position.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-phenyl-2H-1-benzopyran-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is 6-Chloro-2-phenyl-2H-1-benzopyran-3-carboxylic acid.
Reduction: The major product is 6-Chloro-2-phenyl-2H-1-benzopyran-3-ol.
Substitution: The major products depend on the nucleophile used, such as 6-hydroxy-2-phenyl-2H-1-benzopyran-3-carboxaldehyde when using hydroxide ions.
Scientific Research Applications
6-Chloro-2-phenyl-2H-1-benzopyran-3-carboxaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Chloro-2-phenyl-2H-1-benzopyran-3-carboxaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Coumarin: A benzopyran derivative without the chloro group.
Chromone: A benzopyran derivative with a hydroxyl group at the 3rd position.
4-Chloro-2-phenyl-2H-1-benzopyran-3-carboxaldehyde: A structural isomer with the chloro group at the 4th position.
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Properties
CAS No. |
57543-48-3 |
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Molecular Formula |
C16H11ClO2 |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
6-chloro-2-phenyl-2H-chromene-3-carbaldehyde |
InChI |
InChI=1S/C16H11ClO2/c17-14-6-7-15-12(9-14)8-13(10-18)16(19-15)11-4-2-1-3-5-11/h1-10,16H |
InChI Key |
SFVYDUOUYMEYAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=CC3=C(O2)C=CC(=C3)Cl)C=O |
Origin of Product |
United States |
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